molecular formula C17H15F2N5O B7642621 N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide

N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide

Cat. No. B7642621
M. Wt: 343.33 g/mol
InChI Key: HRKSFNGRZPAVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide, also known as DFP-10917, is a small molecule inhibitor of the protein kinase CK1α. CK1α is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. Its overexpression has been linked to the development of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DFP-10917 has shown promising results in inhibiting CK1α and has the potential to be used as a therapeutic agent in the treatment of these diseases.

Mechanism of Action

N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide inhibits CK1α by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of various cellular processes, including cell division and differentiation. CK1α has also been shown to play a role in the regulation of the Wnt/β-catenin signaling pathway, which is involved in the development of cancer. This compound has been shown to inhibit this pathway, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In addition, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of cancer. This compound has also been shown to inhibit the proliferation of T cells, indicating its potential as an immunosuppressant.

Advantages and Limitations for Lab Experiments

N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide has several advantages and limitations for lab experiments. Its small molecular weight and high solubility make it easy to handle and administer in vitro and in vivo. However, its potency and selectivity for CK1α may limit its use in certain experiments. In addition, its potential toxicity and side effects may also limit its use in certain applications.

Future Directions

N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide has several potential future directions for research. It could be used as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, it could be used as a research tool to study the role of CK1α in various cellular processes. Future research could also focus on developing more potent and selective inhibitors of CK1α, as well as exploring the potential use of this compound in combination with other drugs for synergistic effects.

Synthesis Methods

N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide can be synthesized using a multi-step process that involves the reaction of several intermediates. The synthesis starts with the reaction of 2,4-difluoroaniline with 2-bromoacetophenone to form 2-(2,4-difluoroanilino)acetophenone. This intermediate is then reacted with 1,2,4-triazole-1-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit CK1α in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c1-11(24-10-20-9-21-24)17(25)23-16-5-3-2-4-15(16)22-14-7-6-12(18)8-13(14)19/h2-11,22H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKSFNGRZPAVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1NC2=C(C=C(C=C2)F)F)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.